BenchChemオンラインストアへようこそ!

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

Pregnane X Receptor Nuclear Receptor Antagonist Competitive Binding Assay

The compound 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 477852-52-1) is a synthetic, small-molecule pyrrole-2-carboxamide derivative. It features a 2-fluoro-4-(trifluoromethyl)benzoyl substituent at the pyrrole's 4-position and an N,N-dimethyl carboxamide at the 2-position, resulting in a molecular formula of C15H12F4N2O2 and a molecular weight of 328.26 g/mol.

Molecular Formula C15H12F4N2O2
Molecular Weight 328.267
CAS No. 477852-52-1
Cat. No. B3015923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
CAS477852-52-1
Molecular FormulaC15H12F4N2O2
Molecular Weight328.267
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F
InChIInChI=1S/C15H12F4N2O2/c1-21(2)14(23)12-5-8(7-20-12)13(22)10-4-3-9(6-11(10)16)15(17,18)19/h3-7,20H,1-2H3
InChIKeyJBZCTVRJPYOJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-Fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 477852-52-1): Core Identifiers and Structural Classification


The compound 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 477852-52-1) is a synthetic, small-molecule pyrrole-2-carboxamide derivative. It features a 2-fluoro-4-(trifluoromethyl)benzoyl substituent at the pyrrole's 4-position and an N,N-dimethyl carboxamide at the 2-position, resulting in a molecular formula of C15H12F4N2O2 and a molecular weight of 328.26 g/mol . This compound is identified in patents as compound 'LC-8' and functions as a ligand for the pregnane X receptor (PXR), a nuclear receptor central to xenobiotic metabolism [1]. It belongs to a broader class of non-steroidal pyrrole carboxamides investigated as nuclear receptor and androgen receptor antagonists [2].

Why 4-[2-Fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide Substitution Cannot Be Interchanged with General PXR Antagonists


Substitution with a general PXR antagonist is not scientifically valid because the 2-fluoro-4-(trifluoromethyl)benzoyl moiety on compound LC-8 is a key pharmacophoric element evidenced within a specific patent series for PXR binding [1]. The simultaneous presence of this specific 4-substituent and the N,N-dimethyl-2-carboxamide defines a distinct ligand-receptor interaction profile; a comparator from a related pyrrole series lacking this precise substitution pattern (such as compound LC-7) shows a markedly different PXR binding IC50 (130 nM) compared to the target compound (10 nM), as measured in a TR-FRET competitive binding assay [1]. Simply procuring a 'pyrrole carboxamide' or generic 'PXR antagonist' without verifying this substitution skips the quantifiable binding affinity that differentiates this exact structure.

Quantitative Evidence for 4-[2-Fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide: Validated PXR Binding Affinity and Class-Level SAR Context


PXR Competitive Binding Affinity: Target Compound LC-8 vs. Comparator LC-7

In a direct head-to-head comparison from the same patent series, compound LC-8 (the target compound) demonstrated a PXR binding IC50 of 10 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. This is a 13-fold higher affinity than comparator LC-7, which exhibited an IC50 of 130 nM in the same assay [1]. The increased binding affinity is attributable to the 2-fluoro-4-(trifluoromethyl)benzoyl substitution, which distinguishes LC-8 from other patent examples.

Pregnane X Receptor Nuclear Receptor Antagonist Competitive Binding Assay

Functional PXR Antagonism in a Cellular Context for LC-8

Compound LC-8 is also characterized as a PXR antagonist in a functional cellular assay. It achieved an IC50 of 760 nM in inhibiting PXR-mediated transcription in HepG2 cells co-transfected with a CYP3A4 promoter-luciferase reporter, stimulated by rifampicin [1]. This functional antagonism confirms that the binding event translates to a cellular effect. While a direct comparator for this specific functional IC50 is not provided in the available data, the measurement itself validates LC-8's mode of action beyond simple binding.

PXR Antagonism Cellular Assay CYP3A4 Promoter

Class-Level Scaffold Validation: Pyrrole-2-Carboxamide Core as a Privileged Androgen Receptor Antagonist Scaffold

A foundational study on 4-substituted pyrrole-2-carboxamides demonstrates that this core scaffold is a valid non-steroidal/non-anilide pharmacophore for androgen receptor (AR) antagonism. A lead compound from this study (compound 36) achieved higher AR binding affinity than the established drug flutamide and inhibited androgen-dependent growth of Shionogi carcinoma cells (SC-3) [1]. While data is not available for the target compound's specific AR activity, this class-level evidence establishes the pyrrole-2-carboxamide scaffold as a legitimate template for AR-focused procurement, supporting its selection over non-pyrrole-based AR ligand scaffolds.

Androgen Receptor Antagonist Pyrrole-2-Carboxamide Structure-Activity Relationship

Optimal Application Scenarios for 4-[2-Fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide Based on Quantitative Evidence


Chemical Probe for PXR-Dependent Drug-Drug Interaction (DDI) Studies

The target compound is optimally suited as a selective PXR antagonist probe for in vitro DDI panels. Its 10 nM binding IC50 provides a high-affinity tool to dissect PXR-mediated CYP3A4 induction [1]. Its selection over the less potent analog LC-7 (130 nM) is directly justified for assays requiring robust PXR engagement, such as co-culture hepatocyte models or CYP induction reporter assays where high potency is needed to overcome signal-to-noise limitations.

Structure-Activity Relationship (SAR) Expansion Around Patent Example LC-8

For medicinal chemistry teams exploring the PXR antagonist chemical space defined by patent US10550091, procuring the exemplified compound LC-8 is an essential reference standard. Its biochemical and cellular activity data serve as a benchmark for further optimization of the 4-benzoyl substituent, enabling quantitative SAR comparisons with newly synthesized analogs [1].

Dual-Mechanism Androgen Receptor/PXR Antagonist Candidate Screening

Given the validated pyrrole-2-carboxamide scaffold's activity against the androgen receptor (AR), the target compound's PXR antagonist profile positions it as a dual-mechanism candidate for screening in castration-resistant prostate cancer (CRPC) models where both AR signaling and drug metabolism (PXR) pathways influence resistance [2]. Its procurement enables screening for this unique dual activity profile, differentiating it from single-target AR or PXR ligands.

Quote Request

Request a Quote for 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.